molecular formula C6H3F2NO B15054887 4,6-Difluoronicotinaldehyde

4,6-Difluoronicotinaldehyde

Cat. No.: B15054887
M. Wt: 143.09 g/mol
InChI Key: MQSLZNOVZATXJC-UHFFFAOYSA-N
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Description

4,6-Difluoronicotinaldehyde is a chemical compound with the molecular formula C6H3F2NO. It is a derivative of nicotinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 4 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Difluoronicotinaldehyde can be synthesized through several methods. One common method involves the fluorination of nicotinaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs in the presence of a catalyst like silver fluoride (AgF) and an appropriate solvent such as acetonitrile. The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times of several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Difluoronicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of fluorescent probes and other bioactive compounds.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4,6-Difluoronicotinaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoronicotinaldehyde is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated or alkylated derivatives may not be as effective .

Properties

Molecular Formula

C6H3F2NO

Molecular Weight

143.09 g/mol

IUPAC Name

4,6-difluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H3F2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H

InChI Key

MQSLZNOVZATXJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)C=O)F

Origin of Product

United States

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